molecular formula C12H12BrN B1335451 1-(4-bromo-2-ethylphenyl)-1H-pyrrole CAS No. 383137-66-4

1-(4-bromo-2-ethylphenyl)-1H-pyrrole

Cat. No. B1335451
CAS RN: 383137-66-4
M. Wt: 250.13 g/mol
InChI Key: IFPBNZKXHQWKTO-UHFFFAOYSA-N
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Description

1-(4-bromo-2-ethylphenyl)-1H-pyrrole (BEPP) is a heterocyclic compound that is used in various scientific research applications. BEPP is a member of the pyrrole family of compounds, which are cyclic compounds that contain five-membered rings of carbon and nitrogen atoms. BEPP is a versatile compound that can be used in a variety of research applications, including organic synthesis, material science, and drug discovery.

Scientific Research Applications

Glycolic Acid Oxidase Inhibition

Research on derivatives of 1H-pyrrole, such as 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives, has shown potential in inhibiting glycolic acid oxidase (GAO). These compounds are particularly potent when they possess large lipophilic 4-substituents. This inhibition could have implications in metabolic studies and potentially in therapeutic applications (Rooney et al., 1983).

Photoluminescent Materials

The synthesis and characterization of polymers containing pyrrole derivatives have been explored. These polymers exhibit strong fluorescence and are soluble in common organic solvents, which could be significant in developing new materials for electronic applications (Zhang & Tieke, 2008).

Corrosion Inhibition

1H-pyrrole-2,5-dione derivatives have been studied for their potential in inhibiting the corrosion of carbon steel in acidic environments. This research could be critical in developing more efficient corrosion inhibitors for industrial applications (Zarrouk et al., 2015).

Catalysis in Chemical Reactions

Studies have shown that pyrrole derivatives can be used in the synthesis of various compounds, including their application as catalysts in Suzuki-type C−C coupling reactions. This has implications for synthetic chemistry, particularly in the efficient synthesis of complex molecules (Mazet & Gade, 2001).

Solubility and Solvent Effects

Research into the solubility of pyrrole derivatives like 1-(2-bromo-phenyl)-pyrrole-2,5-dione in various solvents has been conducted. Understanding these solubility properties is essential for their application in pharmaceuticals and material science (Li et al., 2019).

properties

IUPAC Name

1-(4-bromo-2-ethylphenyl)pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN/c1-2-10-9-11(13)5-6-12(10)14-7-3-4-8-14/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFPBNZKXHQWKTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)Br)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-bromo-2-ethylphenyl)-1H-pyrrole

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